N,N'-propane-1,2-diylbis(5-chloro-2-methoxybenzamide)
Overview
Description
N,N’-propane-1,2-diylbis(5-chloro-2-methoxybenzamide) is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features two 5-chloro-2-methoxybenzamide groups connected by a propane-1,2-diyl linker. The presence of chlorine and methoxy groups on the benzamide rings contributes to its distinct chemical properties.
Scientific Research Applications
N,N’-propane-1,2-diylbis(5-chloro-2-methoxybenzamide) has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-propane-1,2-diylbis(5-chloro-2-methoxybenzamide) typically involves the reaction of 5-chloro-2-methoxybenzoic acid with propane-1,2-diamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-propane-1,2-diylbis(5-chloro-2-methoxybenzamide) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-propane-1,2-diylbis(5-chloro-2-methoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide groups into amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid derivatives.
Reduction: Formation of 5-chloro-2-methoxybenzylamine derivatives.
Substitution: Formation of 5-substituted-2-methoxybenzamide derivatives.
Mechanism of Action
The mechanism of action of N,N’-propane-1,2-diylbis(5-chloro-2-methoxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In the context of its potential therapeutic applications, the compound may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N,N’-propane-1,2-diylbis(5-chloro-2-hydroxybenzamide): Similar structure but with hydroxyl groups instead of methoxy groups.
N,N’-propane-1,2-diylbis(5-bromo-2-methoxybenzamide): Similar structure but with bromine atoms instead of chlorine atoms.
N,N’-butane-1,2-diylbis(5-chloro-2-methoxybenzamide): Similar structure but with a butane linker instead of a propane linker.
Uniqueness
N,N’-propane-1,2-diylbis(5-chloro-2-methoxybenzamide) stands out due to the presence of both chlorine and methoxy groups on the benzamide rings, which impart unique electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-chloro-N-[2-[(5-chloro-2-methoxybenzoyl)amino]propyl]-2-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4/c1-11(23-19(25)15-9-13(21)5-7-17(15)27-3)10-22-18(24)14-8-12(20)4-6-16(14)26-2/h4-9,11H,10H2,1-3H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHXDVOZGBCVBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)Cl)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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